molecular formula C25H21NO5 B11277144 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B11277144
M. Wt: 415.4 g/mol
InChI Key: DBAZRBYIEHJWHE-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran core, methoxy groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps:

  • Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the use of 2-hydroxybenzaldehyde and an appropriate acetophenone derivative in the presence of a base like potassium carbonate.

  • Introduction of Methoxy Groups: : Methoxy groups are usually introduced via methylation reactions. This can be achieved using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Formation of the Benzamide Moiety: : The benzamide group can be introduced through an amidation reaction. This involves reacting the benzofuran derivative with an appropriate benzoyl chloride in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl groups in the benzoyl moiety, potentially converting them to alcohols.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are common.

Major Products

    Oxidation: Products may include methoxybenzoic acids or methoxybenzaldehydes.

    Reduction: Products may include benzyl alcohol derivatives.

    Substitution: Products may include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The benzofuran core can interact with biological membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(3-(2-methoxybenzoyl)amino)-2-methylphenyl)benzamide
  • 3-methoxy-N-{2-[(4-methoxybenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide

Uniqueness

Compared to similar compounds, 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide stands out due to its specific substitution pattern and the presence of the benzofuran core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

InChI

InChI=1S/C25H21NO5/c1-15-20-14-17(26-25(28)19-9-4-5-10-21(19)30-3)11-12-22(20)31-24(15)23(27)16-7-6-8-18(13-16)29-2/h4-14H,1-3H3,(H,26,28)

InChI Key

DBAZRBYIEHJWHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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